molecular formula C7H16ClNO2 B2974229 3-Amino-4,4-dimethylpentanoic acid hydrochloride CAS No. 1335041-90-1

3-Amino-4,4-dimethylpentanoic acid hydrochloride

Cat. No.: B2974229
CAS No.: 1335041-90-1
M. Wt: 181.66
InChI Key: IQHXDWJPMNNCLU-UHFFFAOYSA-N
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Description

3-Amino-4,4-dimethylpentanoic acid hydrochloride is a branched-chain amino acid derivative with a hydrochloride salt formulation. Its molecular formula is C₇H₁₆ClNO₂, and its hydrate form (C₇H₁₅NO₂·nH₂O) has a melting point of 223–225°C . This compound is characterized by a tertiary amine group at position 3 and two methyl groups at the 4-position of the pentanoic acid backbone.

Properties

IUPAC Name

3-amino-4,4-dimethylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)4-6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHXDWJPMNNCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-dimethylpentanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-3-amino-4,4-dimethylpentanoic acid.

    Reaction with Hydrochloric Acid: The amino acid is then reacted with hydrochloric acid to form the hydrochloride salt.

A detailed synthetic route involves dissolving the starting material in an appropriate solvent, followed by the addition of hydrochloric acid under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-Amino-4,4-dimethylpentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound .

Scientific Research Applications

Scientific Research Applications

  • Chemistry 3-Amino-4,4-dimethylpentanoic acid hydrochloride serves as a building block in organic synthesis.
  • Biology It is used in studies examining enzyme mechanisms and protein interactions.
  • Medicine This compound is investigated for potential therapeutic uses and as an intermediate in drug development.
  • Industry It is used in the production of specialty chemicals.

Key Biological Activities

  • Enzyme Modulation The compound can influence enzyme mechanisms and protein interactions.
  • Therapeutic Potential Research suggests potential applications in drug development due to structural properties that may mimic natural substrates or inhibitors. One study showed that a related compound, (S)-2-amino-4,4-dimethylpentanoic acid, can be incorporated into D-box peptides to enhance binding affinity to Cdc20, a protein target for drug development .

Case Studies and Research Findings

  • Enzyme Interaction Studies Studies have demonstrated that 4-Amino-3,3-dimethylpentanoic acid hydrochloride can act as a substrate for certain enzymes involved in amino acid metabolism because its structural similarity to natural amino acids allows it to participate effectively in biochemical pathways.
  • Therapeutic Applications Research has explored using 4-Amino-3,3-dimethylpentanoic acid hydrochloride as a precursor in synthesizing therapeutic agents targeting conditions such as skin aging and wound healing and as a TGF-β mimic in studies focusing on soft tissue augmentation.
  • Comparative Studies Comparative analysis with similar compounds, such as 2-Amino-3,3-dimethylpentanoic acid, has revealed that 4-Amino-3,3-dimethylpentanoic acid hydrochloride exhibits distinct solubility and stability profiles, making it more suitable for specific applications in research and industry.

Mechanism of Action

The mechanism of action of 3-Amino-4,4-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 3-amino-4,4-dimethylpentanoic acid hydrochloride, differing in substituent positions, stereochemistry, or functional groups:

2-Amino-4,4-dimethylpentanoic Acid Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO₂ (identical backbone but amino group at position 2)
  • CAS RN : 1796942-55-6
  • No melting point data is available, but its synthesis and applications overlap with the 3-amino isomer in peptide mimetics .

(S)-2-Amino-4,4-dimethylpentanoic Acid Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO₂
  • CAS RN : 407578-46-5
  • Key Differences :
    • Chiral (S)-configuration introduces stereoselectivity, critical for enzyme-targeted drug design.
    • Suppliers like Hangzhou MolCore BioPharmatech highlight its use in asymmetric synthesis .

(3R)-3-Amino-4,4-dimethylpentanoic Acid Hydrochloride

  • Molecular Formula: C₇H₁₆ClNO₂
  • Purity : 95% (chiral purity unspecified)
  • Key Differences :
    • The (R)-enantiomer may exhibit distinct biological activity compared to the racemic mixture, particularly in targeting chiral receptors .

Methyl 3-Amino-4,4,4-trifluorobutyrate Hydrochloride

  • Molecular Formula: C₅H₉ClF₃NO₂
  • CAS RN : 169605-23-6
  • Melting Point : 96–101°C
  • Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in fluorinated drug candidates.

4-Amino-2,4-dimethylpentanoic Acid Hydrochloride

  • Molecular Formula : C₃H₅N₅O₂·HCl (shorter carbon chain)
  • CAS RN : 13490-32-9

Comparative Data Table

Compound Name Molecular Formula CAS RN Melting Point (°C) Key Applications
3-Amino-4,4-dimethylpentanoic acid HCl C₇H₁₆ClNO₂ 336185-29-6* 223–225 (hydrate) Chiral intermediates, drug design
2-Amino-4,4-dimethylpentanoic acid HCl C₇H₁₆ClNO₂ 1796942-55-6 N/A Peptide mimetics
(S)-2-Amino-4,4-dimethylpentanoic acid HCl C₇H₁₆ClNO₂ 407578-46-5 N/A Asymmetric synthesis
Methyl 3-amino-4,4,4-trifluorobutyrate HCl C₅H₉ClF₃NO₂ 169605-23-6 96–101 Fluorinated pharmaceuticals
4-Amino-2,4-dimethylpentanoic acid HCl C₃H₅N₅O₂·HCl 13490-32-9 N/A Unspecified research

*CAS RN corresponds to the hydrate form; hydrochloride CAS requires further verification.

Biological Activity

3-Amino-4,4-dimethylpentanoic acid hydrochloride, commonly referred to as a chiral amino acid derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological mechanisms, relevant case studies, and research findings, supported by data tables for clarity.

Chemical Structure and Properties

This compound is characterized by:

  • Amino Group : Contributes to its interaction with biological systems.
  • Carboxylic Acid Group : Essential for its role in biochemical pathways.
  • Dimethyl Groups : These unique structural features differentiate it from other amino acids and influence its biological activity.

The compound's hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various biological applications .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been shown to influence neurotransmitter release, potentially aiding in the treatment of neurodegenerative diseases. This modulation of neurotransmitter pathways can affect synaptic transmission and neuronal health .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. Investigations into its efficacy against various pathogens are ongoing, indicating potential applications in pharmacology .

Enzyme Interaction

The compound has been identified as an enzyme inhibitor in certain biochemical pathways. It interacts with specific enzymes, inhibiting their activity by binding to the active site, which may play a role in signal transduction pathways .

Synthesis and Evaluation

A study conducted on derivatives of 3-amino-4,4-dimethylpentanoic acid revealed its selective activation of SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), demonstrating significant anti-tumor effects. The study reported IC50 values indicating potent cytotoxicity against leukemia and lung cancer cells .

Table 1: Summary of SHP1 Activation Studies

CompoundEC50 (μM)Maximum Activation Fold
5az-ba2.10 ± 0.008.79 ± 0.17
5ba1.54 ± 0.247.63 ± 0.20

These findings highlight the compound's potential as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Table 2: Comparison of Related Amino Acids

Compound NameStructural FeaturesUnique Properties
L-LeucineIsobutyl side chainEssential amino acid; important for protein synthesis.
L-ValineIsopropyl side chainPlays a role in muscle metabolism.
2-Amino-4-methylpentanoic acidLacks dimethyl groupsExhibits different biological activity patterns.

The presence of two dimethyl groups in 3-amino-4,4-dimethylpentanoic acid distinguishes it from these compounds and may influence its biological activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-amino-4,4-dimethylpentanoic acid hydrochloride with high purity?

The compound can be synthesized via esterification of the parent amino acid. For example, DL-2-amino-4,4-dimethylpentanoic acid reacts with SOCl₂ in dry methanol under reflux to form the methyl ester hydrochloride. After solvent removal, washing with methanol and diethyl ether yields the product with ~99% purity . Optimization of stoichiometry (e.g., 2 equivalents of SOCl₂) and temperature control (0°C for reagent addition, 70°C for reaction completion) minimizes side reactions.

Q. How can researchers quantify this compound in complex matrices (e.g., reaction mixtures)?

Reverse-phase HPLC using a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate is effective. UV detection at 207 nm provides sensitivity, with linearity confirmed in the 1–10 µg/mL range (r² = 0.9999) . Pre-column derivatization with ninhydrin or o-phthalaldehyde may enhance detection limits for low-concentration samples.

Q. What are the critical stability considerations for storing this compound?

The compound’s hydrate form (CAS 336185-29-6) decomposes above 223–225°C . Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hygroscopic degradation. Aqueous solutions should be prepared fresh or stabilized with 0.1% (v/v) acetic acid to suppress racemization.

Advanced Research Questions

Q. How can chiral resolution of this compound enantiomers be achieved for structure-activity studies?

Chiral separation requires derivatization with a resolving agent (e.g., (+)-diacetyl-L-tartaric anhydride) followed by crystallization. Alternatively, chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) in HPLC can resolve enantiomers. Evidence shows the (3R)-enantiomer can be isolated using enantioselective synthesis protocols with >95% enantiomeric excess .

Q. What structural analogs of this compound show promise in enzyme inhibition studies?

Di-halo derivatives, such as (S)-3-amino-4,4-dihalocyclopent-1-enecarboxylic acid, exhibit selective inactivation of human ornithine aminotransferase (OAT) via covalent modification of the pyridoxal 5′-phosphate cofactor . Computational docking (e.g., AutoDock Vina) can predict binding affinities of analogs by comparing steric and electronic profiles to the parent compound.

Q. What analytical strategies address contradictory data in impurity profiling of this compound?

High-resolution LC-MS (e.g., Q-TOF) with electrospray ionization identifies impurities such as methyl ester byproducts (m/z 189.1) or hydrolyzed derivatives. Cross-validate results with orthogonal methods:

  • NMR : Compare ¹H-NMR integrals for methyl groups (δ 1.2–1.4 ppm) and amine protons (δ 8.1–8.3 ppm).
  • Titrimetry : Confirm hydrochloride content via argentometric titration (≥98% chloride ion recovery) .

Methodological Notes

  • Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to monitor optical activity changes during racemization studies.
  • Thermal Stability : Thermogravimetric analysis (TGA) under N₂ reveals decomposition kinetics (e.g., activation energy via Kissinger method).
  • Bioactivity Assays : Screen for GABA receptor modulation using patch-clamp electrophysiology, as β-substituted γ-aminobutyric acid analogs often exhibit neuroactivity .

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